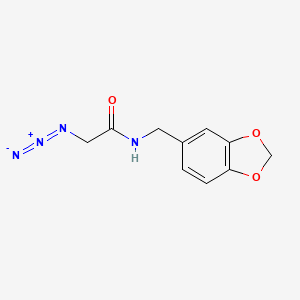

2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide involves several steps. One approach involves the reaction of primary amines with a 15N-labeled diazo-transfer reagent . The efficient and inexpensive synthesis of 1 as a 1:1 mixture of α- and γ-15N-labeled azides using Na15NO2 instead of Na15NNN makes them a feasible 15N-labeled diazo-transfer reagent for preparing 15N-labeled azides as molecular probes .Molecular Structure Analysis

The molecular structure of this compound is complex. The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters provide a detailed view of the molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound are intricate. For instance, the synthesis of 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles involves a Pd - catalyzed C-N cross - coupling .Physical And Chemical Properties Analysis

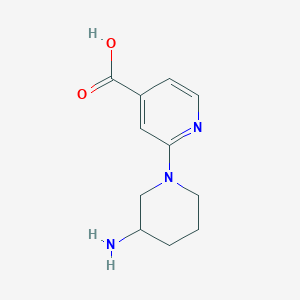

The physical and chemical properties of this compound include its molecular formula (C10H10N4O3), molecular weight (234.2114), and other properties .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Benzyl-2,4-Diacetamido-2, 4,6-Tri-Deoxy-α(β) -D-Galactopyranoside : This compound was synthesized starting from a related precursor, involving steps such as substitution with lithium azide, regioselective oxidative acetal ring opening, and subsequent reductions and acetylations. This synthesis pathway may share similarities with the synthesis routes or intermediate steps for 2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide (Hermans et al., 1987).

Ultrasound Synthesis and Characterization of 1,4-Disubstituted 1,2,3-Triazoles : N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides were synthesized via a 1,3-dipolar cycloaddition reaction, involving 2-azido-N-(benzo[d]thiazol-2-yl)acetamide derivatives. This method, utilizing ultrasound irradiation, led to significant reductions in reaction times and comparably higher yields. The antimicrobial activity of these compounds was also evaluated, indicating the potential biomedical applications of such azido compounds (Rezki, 2016).

Preparative Synthesis of Derivatives : The study described the synthesis of derivatives from a precursor, involving steps like tosylation, treatment with sodium azide, and catalytic hydrogenation, resulting in various compounds with potential applications in chemical synthesis routes. While the specific structure of this compound was not mentioned, the methods and chemical transformations might be relevant for its synthesis or derivative production (Cheung et al., 1979).

Antibacterial Activities of 2-Oxaisocephems : The synthesis of a series of 2-oxaisocephems with various substitutions, including azido groups, was discussed. These compounds exhibited potent antibacterial activities, particularly against gram-positive bacteria. The relevance to this compound lies in the chemical strategies employed and the potential bioactivity of azido-substituted compounds (Tsubouchi et al., 1994).

Biomedical Applications

Anticonvulsant Activities : The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into molecular features responsible for anticonvulsant activities, highlighting the potential of acetamido and azido-substituted compounds in pharmacological applications. The detailed structural analysis and stereochemical comparisons with known anticonvulsant agents provided a deeper understanding of the activity mechanisms (Camerman et al., 2005).

Synthesis and Adjuvant Activity of Derivatives : The synthesis of certain 2-acetamido-2-deoxy derivatives and their evaluation as adjuvant (immune response enhancers) were investigated. Although the specific structure of this compound was not directly studied, the chemical strategies and potential biological activity of related compounds provide a foundation for understanding its applications (Merser et al., 1975).

Propriétés

IUPAC Name |

2-azido-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c11-14-13-5-10(15)12-4-7-1-2-8-9(3-7)17-6-16-8/h1-3H,4-6H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSUDAMKGMJFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)

![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)

![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)

![tert-butyl N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B1524827.png)